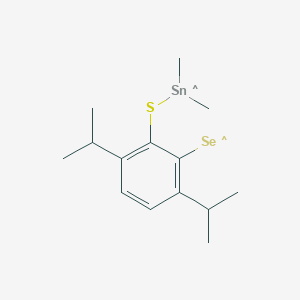![molecular formula C30H24N2O2 B14272299 3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol CAS No. 140165-63-5](/img/structure/B14272299.png)
3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[1,4-Phenylenebis(phenylazanediyl)]diphenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of phenylazanediyl groups linked to a central phenylenebis structure, with diphenol groups attached at the 3,3’ positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,4-Phenylenebis(phenylazanediyl)]diphenol typically involves the Ullmann coupling reaction. This method uses N,N’-diphenylbenzene-1,4-diamine and bromo-7-ethoxy-4-methylcoumarin as starting materials . The reaction is carried out in the presence of copper(I) chloride (CuCl) and 1,10-phenanthroline as catalysts, with potassium carbonate as a base. The mixture is refluxed in dichlorobenzene at 170°C for 18 hours under a nitrogen atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Ullmann coupling reaction remains a viable approach for large-scale synthesis. The reaction conditions can be optimized for industrial applications by adjusting the temperature, reaction time, and catalyst concentrations.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[1,4-Phenylenebis(phenylazanediyl)]diphenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The azanediyl groups can be reduced to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
3,3’-[1,4-Phenylenebis(phenylazanediyl)]diphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug design.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the development of advanced materials, including optoelectronic devices and sensors.
Mecanismo De Acción
The mechanism of action of 3,3’-[1,4-Phenylenebis(phenylazanediyl)]diphenol involves its interaction with specific molecular targets and pathways. The phenolic groups can participate in hydrogen bonding and electron transfer processes, while the azanediyl groups can interact with various enzymes and receptors. These interactions can modulate biological activities and chemical reactivity, making the compound useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-[1,4-Phenylenebis(phenylazanediyl)]diphenol: Similar structure but with different substitution patterns.
3,3’-[1,4-Phenylenebis(phenylazanediyl)]dipent-3-en-2-one: Contains keto-enamine groups instead of phenolic groups.
Uniqueness
3,3’-[1,4-Phenylenebis(phenylazanediyl)]diphenol is unique due to its specific arrangement of phenylazanediyl and diphenol groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
140165-63-5 |
|---|---|
Fórmula molecular |
C30H24N2O2 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
3-(N-[4-(N-(3-hydroxyphenyl)anilino)phenyl]anilino)phenol |
InChI |
InChI=1S/C30H24N2O2/c33-29-15-7-13-27(21-29)31(23-9-3-1-4-10-23)25-17-19-26(20-18-25)32(24-11-5-2-6-12-24)28-14-8-16-30(34)22-28/h1-22,33-34H |
Clave InChI |
MIPFKARMLCQBHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC(=CC=C4)O)C5=CC(=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-Bis[2-(2-sulfophenyl)ethenyl][1,1'-biphenyl]-2,2'-disulfonic acid](/img/structure/B14272216.png)
![Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester](/img/structure/B14272217.png)
silane](/img/structure/B14272223.png)
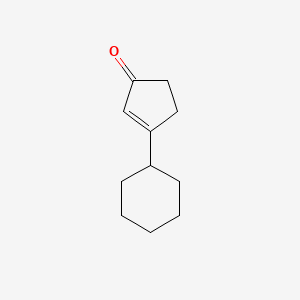
![Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl-](/img/structure/B14272261.png)

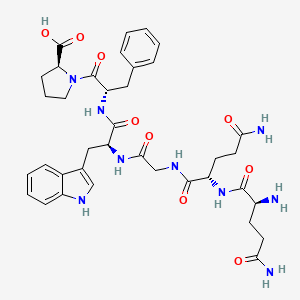
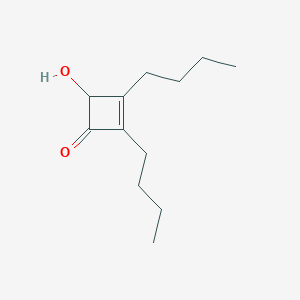
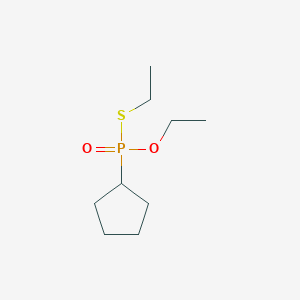
![2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol](/img/structure/B14272294.png)

![Acetic acid, 2,2'-[butylidenebis(thio)]bis-](/img/structure/B14272309.png)
![Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane](/img/structure/B14272319.png)
